N-(2-phenylethyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide
Description
N-(2-Phenylethyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core substituted with a phenyl group at position 2 and a sulfanyl-linked acetamide moiety at position 2. This compound is structurally distinct due to its fused bicyclic pyrazolo-pyrazine system, which confers unique electronic and steric properties.
Properties
IUPAC Name |
N-(2-phenylethyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c27-21(23-12-11-17-7-3-1-4-8-17)16-28-22-20-15-19(18-9-5-2-6-10-18)25-26(20)14-13-24-22/h1-10,13-15H,11-12,16H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUIWHYBTBDAOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-phenylethyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and the implications of its structural features on its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 388.5 g/mol. The compound features a complex structure that includes a phenylethyl group, a pyrazolo[1,5-a]pyrazin moiety, and a sulfanyl acetamide linkage. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 388.5 g/mol |
| CAS Number | 1021252-42-5 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazolo[1,5-a]pyrazin core followed by the introduction of the phenylethyl and sulfanyl groups. The exact synthetic route may vary based on the desired purity and yield, but it generally follows established protocols in heterocyclic chemistry.
Anticonvulsant Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticonvulsant properties. For example, derivatives of pyrazolo compounds have shown activity in various animal models for epilepsy. Specifically, compounds with similar structures were evaluated using maximal electroshock (MES) and pentylenetetrazole models, demonstrating protective effects against seizures at certain dosages .
Antiinflammatory Properties
Compounds within the pyrazolo family have also been investigated for their anti-inflammatory effects. Modifications to the pyrazolo structure have been linked to enhanced therapeutic indices compared to traditional anti-inflammatory drugs like phenylbutazone . The introduction of specific substituents can modulate the anti-inflammatory activity significantly.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:
- Substituent Variations : Changes in substituents on the pyrazolo ring can lead to significant alterations in pharmacological profiles.
- Lipophilicity : Higher lipophilicity often correlates with better central nervous system (CNS) penetration and efficacy in anticonvulsant activity .
- Functional Groups : The presence of electron-withdrawing or donating groups can enhance or diminish biological activity depending on their position relative to the active site interactions.
Case Studies
Several case studies highlight the biological potential of similar compounds:
- Anticonvulsant Screening : A study demonstrated that certain derivatives provided significant protection against seizures in animal models, with some exhibiting delayed onset but prolonged action .
- Anti-inflammatory Evaluation : Another investigation revealed that specific modifications to the pyrazolo structure led to improved anti-inflammatory effects without ulcerogenic activity .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Substituent Effects on Bioactivity : The benzodioxol variant (G420-0046) may exhibit improved blood-brain barrier penetration due to its fused oxygenated ring, a feature leveraged in neuroactive drug design .
- Molecular Weight Trends : Variations in substituents minimally affect molecular weight (~390–450 g/mol), maintaining compliance with Lipinski’s rules for drug-likeness.
Functional Analogs with Divergent Cores
Oxazole-Based Analogs
- iCRT3 (2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide) :
- Core Difference : Replaces pyrazolo-pyrazine with an oxazole ring.
- Bioactivity : Demonstrated Wnt/β-catenin pathway inhibition, reducing pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages .
- Comparison : The oxazole core may confer different binding kinetics to β-catenin compared to pyrazolo-pyrazine systems.
Pyrazolo[1,5-a]Pyrimidine Derivatives
- N,N-Diethyl-2-(2-(4-(tributylstannyl)phenyl)-5,7-dimethyl-pyrazolo[1,5-α]pyrimidin-3-yl)acetamide :
Table 2: Bioactivity of Selected Acetamide Analogs
Key Findings :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
